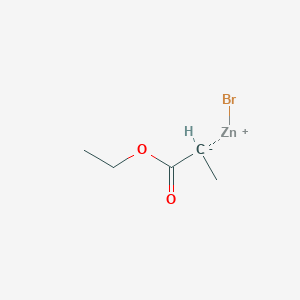

2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether

Descripción

2-Ethoxy-2-oxo-1-methylethylzinc bromide (CAS 5764-82-9) is an organozinc reagent with the molecular formula C₄H₇BrO₂Zn and a molar mass of 232.39 g/mol. It is commercially available as a 0.50 M solution in diethyl ether, optimized for stability and handling in synthetic applications . The compound features a zinc center coordinated to a bromine atom and an ethoxycarbonylmethyl group, making it a versatile nucleophile for cross-coupling reactions, Reformatsky-type additions, and conjugate additions. Its ether solvent ensures moderate solvation, balancing reactivity and shelf life .

Propiedades

IUPAC Name |

bromozinc(1+);ethyl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDYBHAXSKGAMW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[CH-]C.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-oxo-1-methylethylzinc bromide typically involves the reaction of ethyl propanoate with zinc bromide in the presence of an ether solvent. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{COOCH}_2\text{CH}_3 + \text{ZnBr}_2 \rightarrow \text{C}_5\text{H}_9\text{BrO}_2\text{Zn} ]

Industrial Production Methods

In industrial settings, the production of 2-Ethoxy-2-oxo-1-methylethylzinc bromide involves large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-2-oxo-1-methylethylzinc bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding zinc oxides.

Reduction: It can be reduced to form zinc metal and other by-products.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different organozinc compounds.

Common Reagents and Conditions

Common reagents used in reactions with 2-Ethoxy-2-oxo-1-methylethylzinc bromide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce various organozinc derivatives.

Aplicaciones Científicas De Investigación

2-Ethoxy-2-oxo-1-methylethylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is employed in the study of zinc-dependent enzymes and their mechanisms.

Medicine: It is used in the development of zinc-based pharmaceuticals and diagnostic agents.

Industry: The compound is utilized in the production of fine chemicals and materials science research.

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-2-oxo-1-methylethylzinc bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc ion plays a crucial role in stabilizing reaction intermediates and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Organozinc Reagents

Substituent and Solvent Effects

The table below compares 2-ethoxy-2-oxo-1-methylethylzinc bromide with analogous organozinc reagents, emphasizing structural and functional differences:

Key Observations:

- Substituent Effects : The ethoxy group in the target compound provides intermediate steric hindrance compared to the bulkier tert-butoxy analog. This balance allows for versatile reactivity in nucleophilic additions without excessive steric limitations .

- Solvent Influence: The use of ether (vs. However, ether’s lower polarity may limit solubility in polar reaction systems compared to THF-based reagents .

Reactivity in Cross-Coupling Reactions

Organozinc reagents are pivotal in Negishi and Reformatsky reactions. The ethoxycarbonyl group in the target compound enhances the electrophilicity of the zinc center, facilitating transmetalation with palladium catalysts. In contrast, tert-butoxy analogs exhibit slower reaction kinetics due to steric shielding of the zinc center . For example:

- Reformatsky Reactions: The target compound’s ethoxy group stabilizes enolate intermediates, enabling efficient β-carbonyl alkylation. THF-based analogs may require higher temperatures due to stronger solvent coordination .

Stability and Handling

- Ether Solutions : The 0.50 M concentration in ether ensures stability by minimizing decomposition pathways. However, ether’s low boiling point (34.6°C) necessitates storage under inert conditions to prevent solvent evaporation and moisture ingress .

- THF Solutions : Reagents like 2-tert-butoxy-2-oxo-1-methylethylzinc bromide in THF benefit from the solvent’s higher boiling point (66°C) and superior solvation of polar intermediates, albeit at the cost of reduced electrophilicity .

Crystallographic and Structural Insights

For organozinc bromides:

- Coordination Geometry : Zinc typically adopts a tetrahedral geometry, with bromine and organic ligands occupying coordination sites.

- Comparative Analysis : The tert-butoxy variant’s bulkier substituent may distort the zinc center’s geometry, altering reactivity profiles .

Industrial Relevance

- Pharmaceutical Intermediates : Used in synthesizing β-keto esters and heterocycles.

- Material Science: Electrophilic zinc reagents enable functionalization of polymers and nanoparticles.

Actividad Biológica

2-Ethoxy-2-oxo-1-methylethylzinc bromide, a zinc-based organometallic compound, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBrOZn

- CAS Number : 5764-82-9

- Purity : Typically >98%

- Physical State : Liquid at room temperature, often stored in ether or THF (tetrahydrofuran).

The biological activity of 2-Ethoxy-2-oxo-1-methylethylzinc bromide is primarily attributed to its role as a zinc donor in biological systems. Zinc ions are crucial for numerous enzymatic processes and cellular functions. The compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb), through mechanisms that may involve interference with bacterial metabolism and cell wall synthesis.

- Cytotoxic Effects : In vitro assays have indicated that this compound can induce cytotoxicity in certain cancer cell lines, potentially through the generation of reactive oxygen species (ROS) or by disrupting cellular signaling pathways.

In Vitro Studies

Table 1 summarizes the minimum inhibitory concentrations (MICs) of 2-Ethoxy-2-oxo-1-methylethylzinc bromide against selected bacterial strains:

| Bacterial Strain | Culture Medium | MIC (mg/L) |

|---|---|---|

| Mtb H37Rv | Glycerol + ADC | 0.5 |

| Erdman | Glycerol + ADC | 1 |

| E. coli | LB Broth | >16 |

These results indicate that the compound exhibits significant antibacterial activity under specific culture conditions, particularly against Mtb.

Cytotoxicity Assays

In cytotoxicity assays against various human cancer cell lines, the compound demonstrated varying levels of activity:

| Cell Line | IC (nM) |

|---|---|

| NUGC (gastric cancer) | 48 |

| DLDI (colon cancer) | 60 |

| HEPG2 (liver cancer) | 174 |

| MCF7 (breast cancer) | 288 |

These findings suggest that the compound has selective cytotoxic effects on certain cancer cells while exhibiting lower toxicity towards normal fibroblast cells.

Case Studies

- Antimycobacterial Activity : A study evaluated the efficacy of 2-Ethoxy-2-oxo-1-methylethylzinc bromide against drug-susceptible and resistant strains of Mtb. The results indicated that the compound was effective in media supplemented with glycerol but showed reduced activity in glucose-containing media, suggesting a glycerol-dependent mechanism of action .

- Cancer Therapeutics : In a comparative study involving various anticancer agents, 2-Ethoxy-2-oxo-1-methylethylzinc bromide was found to have a significant impact on cell viability in gastric and colon cancer cell lines, indicating its potential as a lead compound for further development in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.